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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonamide

Cat. No.: B1218434

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chlorobenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
This document is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis.

Spectroscopic Data

The spectroscopic data for 2-Chlorobenzenesulfonamide is summarized in the following
tables, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

A definitive *H NMR spectrum for 2-Chlorobenzenesulfonamide is not readily available in
public databases. For reference, the *H NMR data for the isomeric 4-
Chlorobenzenesulfonamide in DMSO-ds is presented below. The aromatic protons of 2-
Chlorobenzenesulfonamide would be expected to show a more complex splitting pattern due
to the ortho-substitution.

Table 1: *H NMR Chemical Shifts () for 4-Chlorobenzenesulfonamide
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
Aromatic Protons
7.85 Doublet 2H
(ortho to SO2NH2)
Aromatic Protons
7.66 Doublet 2H
(ortho to Cl)
7.49 Singlet (broad) 2H -SO2NH:2

Solvent: DMSO-ds

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum of 2-Chlorobenzenesulfonamide provides insight into the carbon
framework of the molecule.[1]

Table 2: 13C NMR Chemical Shifts (d) for 2-Chlorobenzenesulfonamide

Chemical Shift (ppm) Assighment
138.8 C-SO2NH:2
133.1 C-Cl

132.5 Aromatic CH
131.9 Aromatic CH
129.1 Aromatic CH
127.4 Aromatic CH

Solvent: Not specified in available data.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chlorobenzenesulfonamide highlights the characteristic functional
groups present in the molecule.
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Table 3: Key IR Absorption Bands for 2-Chlorobenzenesulfonamide

Wavenumber (cm~?)

Intensity

Assignment

3350 - 3250 Strong, Broad N-H stretch (sulfonamide)
1580 - 1475 Medium C=C stretch (aromatic ring)

S=0 asymmetric stretch
1340 - 1310 Strong ]

(sulfonamide)

S=0 symmetric stretch
1170 - 1150 Strong )

(sulfonamide)
760 - 740 Strong C-Cl stretch

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Chlorobenzenesulfonamide results in

fragmentation of the molecule, providing a characteristic fingerprint.

Table 4: Key Mass Spectrometry Fragments (m/z) for 2-Chlorobenzenesulfonamide

m/z Relative Intensity (%) Assignment

191 Moderate [M]* (Molecular ion)

103 Lower £I:/Ic:r|)2]+ (Isotopic peak due to
127 High [M - SO2NHz]*

111 High [CeH4CI]*

75 Moderate [CeHs]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses cited

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid samples):

Approximately 5-25 mg of the solid 2-Chlorobenzenesulfonamide sample is accurately
weighed.[2]

The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) to a final
volume of approximately 0.6-0.7 mL in a clean, dry vial.[2]

The solution is then filtered through a small plug of glass wool packed into a Pasteur pipette
directly into a clean 5 mm NMR tube to remove any particulate matter.

The NMR tube is capped and carefully labeled.

An internal standard, such as tetramethylsilane (TMS), may be added to the solvent for
chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

The prepared NMR tube is placed in the spectrometer's probe.

For *H NMR, the spectrometer is typically operated at a frequency of 300-500 MHz.

For 13C NMR, the spectrometer is operated at a corresponding frequency (e.g., 75-125
MHz).

The magnetic field is shimmed to achieve homogeneity.

Spectra are acquired using standard pulse sequences. For 13C NMR, proton decoupling is
typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

Approximately 1-2 mg of the solid 2-Chlorobenzenesulfonamide sample is finely ground in
an agate mortar and pestle.
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e About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the
mortar.[3]

e The sample and KBr are thoroughly mixed and ground together until a fine, homogeneous
powder is obtained.[3]

e The mixture is transferred to a pellet die.

e The die is placed in a hydraulic press and a pressure of 8-10 tons is applied to form a
transparent or translucent pellet.[4]

Instrumentation and Data Acquisition:
e Abackground spectrum of the empty spectrometer is recorded.

e The KBr pellet containing the sample is placed in the sample holder of the FT-IR
spectrometer.

e The infrared spectrum is recorded, typically over the range of 4000-400 cm™1.

Mass Spectrometry (Electron lonization)

Sample Introduction and lonization:

e A small amount of the 2-Chlorobenzenesulfonamide sample is introduced into the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
gas chromatography (GC-MS).

e The sample is vaporized by heating in a high vacuum environment.[5]

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV).[5][6]

e This bombardment causes the molecules to ionize, forming a molecular ion ([M]*), and to
fragment into smaller, charged species.

Mass Analysis and Detection:
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e The resulting ions are accelerated by an electric field.

+ The ions are then separated based on their mass-to-charge ratio (m/z) using a mass
analyzer (e.g., a quadrupole or magnetic sector).

e The separated ions are detected, and their abundance is recorded to generate the mass
spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound such as 2-Chlorobenzenesulfonamide.
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Caption: Workflow for the spectroscopic characterization of 2-Chlorobenzenesulfonamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1218434?utm_src=pdf-body
https://www.benchchem.com/product/b1218434?utm_src=pdf-custom-synthesis
https://spectrabase.com/compound/1MBdVv2cqf6
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://m.youtube.com/watch?v=yux3MQ2FZVQ
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/product/b1218434#spectroscopic-data-of-2-chlorobenzenesulfonamide-nmr-ir-ms
https://www.benchchem.com/product/b1218434#spectroscopic-data-of-2-chlorobenzenesulfonamide-nmr-ir-ms
https://www.benchchem.com/product/b1218434#spectroscopic-data-of-2-chlorobenzenesulfonamide-nmr-ir-ms
https://www.benchchem.com/product/b1218434#spectroscopic-data-of-2-chlorobenzenesulfonamide-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1218434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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